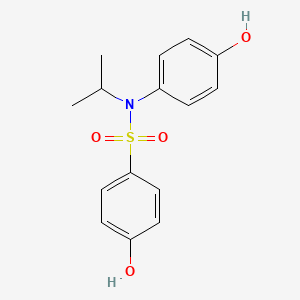
4-Hydroxy-N-(4-hydroxyphenyl)-N-(propan-2-yl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Hydroxy-N-(4-hydroxyphenyl)-N-(propan-2-yl)benzene-1-sulfonamide” is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a benzene ring substituted with hydroxy and sulfonamide groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-Hydroxy-N-(4-hydroxyphenyl)-N-(propan-2-yl)benzene-1-sulfonamide” typically involves the following steps:
Starting Materials: The synthesis begins with benzene derivatives such as 4-hydroxybenzene and 4-hydroxyphenyl.
Substitution: The isopropyl group is introduced through substitution reactions, often using isopropyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation and substitution reactions, utilizing continuous flow reactors to ensure efficient and consistent product yield. The reaction conditions are optimized to maximize the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy groups can undergo oxidation to form quinones.
Reduction: The sulfonamide group can be reduced to amines under specific conditions.
Substitution: The aromatic ring allows for electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nitrating agents.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Acts as an inhibitor for certain enzymes.
Biochemical Studies: Used in studies to understand biochemical pathways.
Medicine
Antibiotics: Potential use as an antibiotic due to its sulfonamide group.
Drug Development: Investigated for its potential therapeutic properties.
Industry
Dyes and Pigments: Used in the production of dyes and pigments.
Polymers: Intermediate in the synthesis of specialty polymers.
Mechanism of Action
The mechanism of action of “4-Hydroxy-N-(4-hydroxyphenyl)-N-(propan-2-yl)benzene-1-sulfonamide” involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), allowing it to inhibit the synthesis of folic acid in bacteria, thereby exerting its antibacterial effects.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with similar antibacterial properties.
Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim as an antibiotic.
Uniqueness
“4-Hydroxy-N-(4-hydroxyphenyl)-N-(propan-2-yl)benzene-1-sulfonamide” is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other sulfonamides.
Properties
CAS No. |
919486-81-0 |
|---|---|
Molecular Formula |
C15H17NO4S |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
4-hydroxy-N-(4-hydroxyphenyl)-N-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C15H17NO4S/c1-11(2)16(12-3-5-13(17)6-4-12)21(19,20)15-9-7-14(18)8-10-15/h3-11,17-18H,1-2H3 |
InChI Key |
QRZPAQSXCSGWOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1=CC=C(C=C1)O)S(=O)(=O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















